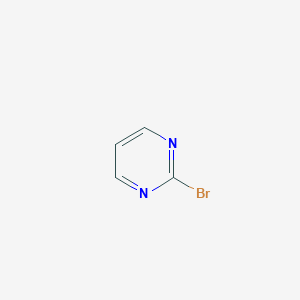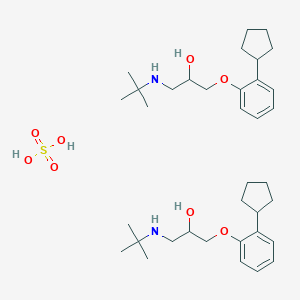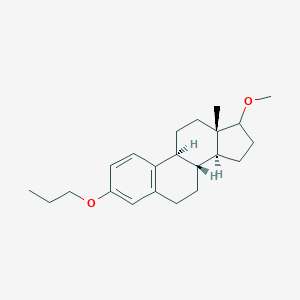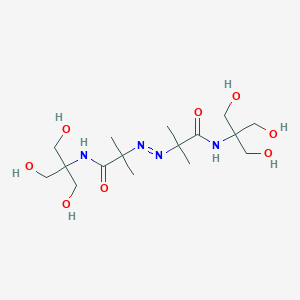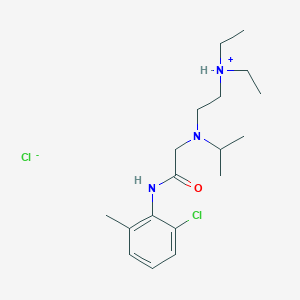
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride, commonly known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a widely used anesthetic in the medical field.
Mechanism Of Action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This mechanism of action makes it an effective local anesthetic.
Biochemical And Physiological Effects
Lidocaine has been shown to have various biochemical and physiological effects on the body. It can cause vasodilation, decrease heart rate, and reduce myocardial contractility. It has also been shown to inhibit platelet aggregation and reduce inflammation.
Advantages And Limitations For Lab Experiments
Lidocaine is a widely used anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it has been shown to have some limitations, such as potential interference with certain experimental assays and the need for caution when interpreting results due to its potential effects on cellular and physiological processes.
Future Directions
There are several potential future directions for research on Lidocaine. One area of interest is the development of new formulations and delivery methods for more targeted and effective pain management. Another area of research is the investigation of Lidocaine's potential therapeutic applications in conditions such as cancer pain management and neuropathic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Lidocaine on the body and its potential interactions with other drugs and substances.
In conclusion, Lidocaine is a widely used local anesthetic drug that has been extensively studied for its potential therapeutic applications in various medical conditions. Its mechanism of action involves blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. While it has several advantages in laboratory experiments, caution is needed when interpreting results due to its potential effects on cellular and physiological processes. There are several potential future directions for research on Lidocaine, including the development of new formulations and delivery methods for more targeted pain management and further investigation of its potential therapeutic applications in various medical conditions.
Synthesis Methods
The synthesis of Lidocaine involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine and isopropylamine to form 6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride.
Scientific Research Applications
Lidocaine has been extensively studied for its potential therapeutic applications in various medical conditions such as neuropathic pain, arrhythmias, and postoperative pain management. It has also been used in dentistry and ophthalmology as a local anesthetic.
properties
CAS RN |
102489-51-0 |
|---|---|
Product Name |
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride |
Molecular Formula |
C18H31Cl2N3O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propan-2-ylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30ClN3O.ClH/c1-6-21(7-2)11-12-22(14(3)4)13-17(23)20-18-15(5)9-8-10-16(18)19;/h8-10,14H,6-7,11-13H2,1-5H3,(H,20,23);1H |
InChI Key |
ACICUOKESZVAFL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
synonyms |
2-[(2-chloro-6-methyl-phenyl)carbamoylmethyl-propan-2-yl-amino]ethyl-d iethyl-azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



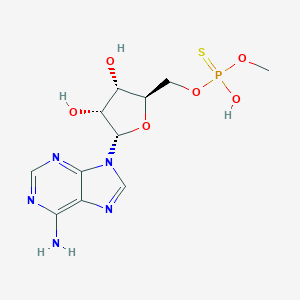
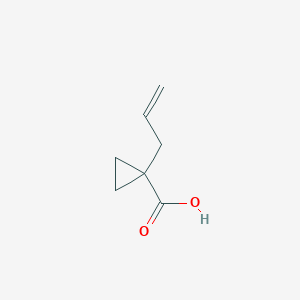
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
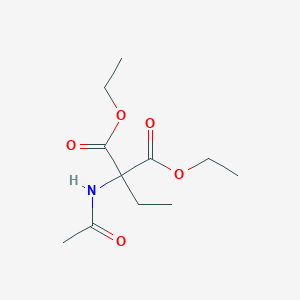
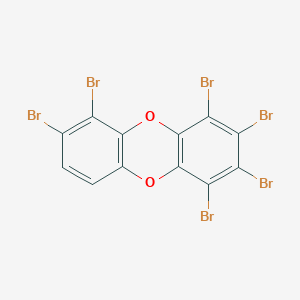

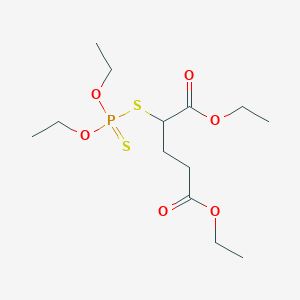
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
